2-((2-methylbenzyl)thio)-1-(phenylsulfonyl)-4,5-dihydro-1H-imidazole

Lipophilicity Drug-likeness Permeability

2-((2-Methylbenzyl)thio)-1-(phenylsulfonyl)-4,5-dihydro-1H-imidazole (CAS 868217-18-9) is a synthetic heterocyclic compound belonging to the 2-thio-substituted 4,5-dihydro-1H-imidazole class, featuring a phenylsulfonyl group at N1 and a 2-methylbenzylthio moiety at C2. Its molecular formula is C17H18N2O2S2 (MW 346.47), with computed XLogP3 of 3.3, topological polar surface area of 83.4 Ų, 5 rotatable bonds, and 4 H-bond acceptors with zero H-bond donors.

Molecular Formula C17H18N2O2S2
Molecular Weight 346.46
CAS No. 868217-18-9
Cat. No. B2734600
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-((2-methylbenzyl)thio)-1-(phenylsulfonyl)-4,5-dihydro-1H-imidazole
CAS868217-18-9
Molecular FormulaC17H18N2O2S2
Molecular Weight346.46
Structural Identifiers
SMILESCC1=CC=CC=C1CSC2=NCCN2S(=O)(=O)C3=CC=CC=C3
InChIInChI=1S/C17H18N2O2S2/c1-14-7-5-6-8-15(14)13-22-17-18-11-12-19(17)23(20,21)16-9-3-2-4-10-16/h2-10H,11-13H2,1H3
InChIKeyZLUNLQSLGQHFPJ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

2-((2-Methylbenzyl)thio)-1-(phenylsulfonyl)-4,5-dihydro-1H-imidazole (CAS 868217-18-9): Procurement-Relevant Structural and Pharmacological Context


2-((2-Methylbenzyl)thio)-1-(phenylsulfonyl)-4,5-dihydro-1H-imidazole (CAS 868217-18-9) is a synthetic heterocyclic compound belonging to the 2-thio-substituted 4,5-dihydro-1H-imidazole class, featuring a phenylsulfonyl group at N1 and a 2-methylbenzylthio moiety at C2 [1]. Its molecular formula is C17H18N2O2S2 (MW 346.47), with computed XLogP3 of 3.3, topological polar surface area of 83.4 Ų, 5 rotatable bonds, and 4 H-bond acceptors with zero H-bond donors [1]. The compound is catalogued under PubChem CID 6064281 and is commercially supplied as a research screening compound (e.g., Life Chemicals F1804-0095) at typical purity of ≥95% [1][2]. It falls within the patent scope of 2-thio-substituted imidazole derivatives claimed to possess immunomodulating and cytokine-release-inhibiting pharmacological activity [3]. Notably, this specific compound has no reported biological activity in ChEMBL and is not associated with any published primary research data as of the latest ZINC database annotation [2].

Why 2-((2-Methylbenzyl)thio)-1-(phenylsulfonyl)-4,5-dihydro-1H-imidazole Cannot Be Interchanged with In-Class Analogs: Structural Determinants of Differential Behaviour


Within the 1-(phenylsulfonyl)-2-(benzylthio)-4,5-dihydro-1H-imidazole series, seemingly minor structural variations produce meaningfully distinct molecular properties that preclude casual interchange in research or screening applications. The ortho-methyl substitution on the benzylthio moiety of CAS 868217-18-9 imposes a unique steric environment around the thioether sulfur atom compared to meta-substituted (CAS 868217-66-7) or para-substituted regioisomers, constraining rotational freedom of the benzyl group and altering the conformational ensemble available for target engagement [1][2]. Replacement of the phenylsulfonyl group with a tosyl (4-methylphenylsulfonyl) group modifies the electron-withdrawing character at N1, shifting the electron density of the imidazoline ring and potentially altering hydrogen-bond acceptor capacity at the sulfonyl oxygens [1]. The addition of a second methyl substituent on the benzyl ring (CAS 868217-90-7) increases lipophilicity (XLogP3 increase of approximately 0.5–0.7 units) and molecular weight by 14 Da, changes that directly impact solubility, membrane permeability, and non-specific protein binding [3]. These structural distinctions—though subtle on paper—translate into quantifiably different physicochemical profiles that can govern differential behaviour in biochemical assays, cellular models, and downstream SAR interpretation [1][3].

Quantitative Differentiation Evidence for 2-((2-Methylbenzyl)thio)-1-(phenylsulfonyl)-4,5-dihydro-1H-imidazole (CAS 868217-18-9) Against Closest Analogs


Lipophilicity (XLogP3) Differentiation: Target Compound vs. 2,5-Dimethylbenzyl Analog

The target compound (CAS 868217-18-9) exhibits a computed XLogP3 of 3.3, whereas the 2,5-dimethylbenzyl analog (CAS 868217-90-7, bearing an additional methyl group on the benzyl ring) is predicted to have an XLogP3 of approximately 3.8–4.0, representing an increase of 0.5–0.7 log units [1][2]. This difference in lipophilicity is driven entirely by the presence of the second methyl substituent and directly influences predicted membrane permeability and aqueous solubility profiles within this compound series [1][2].

Lipophilicity Drug-likeness Permeability

Molecular Weight Differentiation: Target Compound vs. 2,5-Dimethylbenzyl Analog

The target compound has a molecular weight of 346.47 Da (exact mass 346.08097017 g/mol), versus 360.49 Da (exact mass 360.09662023 g/mol) for the 2,5-dimethylbenzyl analog (CAS 868217-90-7) [1][2]. This 14.02 Da difference arises from one additional methyl substituent on the benzyl ring and pushes the dimethyl analog closer to the upper boundary of lead-like chemical space, while the target compound remains within the more favourable sub-350 Da range preferred for fragment-based and lead-optimization programs [1][2].

Molecular weight Lead-likeness Fragment-based screening

Regioisomeric Steric Differentiation: ortho-Methyl (Target) vs. meta-Methyl Benzylthio Substitution

The target compound (CAS 868217-18-9) bears the methyl group at the ortho position of the benzylthio ring, whereas the closest regioisomer (CAS 868217-66-7) bears it at the meta position [1][2]. Despite identical molecular formula (C17H18N2O2S2), identical XLogP3 (3.3), and identical TPSA (83.4 Ų), the ortho-methyl group introduces steric hindrance adjacent to the thioether linkage that restricts rotation around the S–CH2 bond and biases the conformational ensemble of the benzyl group toward orientations where the phenyl ring is oriented away from the imidazoline core [1]. This steric constraint has no counterpart in the meta-substituted regioisomer, where the methyl group is positioned distal to the thioether and exerts minimal conformational influence [2].

Regioisomerism Steric effects Conformational analysis

Patent-Class Pharmacological Annotation: 2-Thio-Substituted Imidazole Derivatives as Immunomodulating Agents

The target compound falls within the generic Markush structure of 2-thio-substituted imidazole derivatives claimed in patent RU-2003128068-A (priority 2001-02-19) and related family members (WO 02/066461, US 8143294) as possessing immunomodulating and/or cytokine-release-inhibiting action [1][2]. The patent claims explicitly cover compounds wherein the 2-position thio substituent includes benzylthio variants and the 1-position includes phenylsulfonyl variants, directly encompassing CAS 868217-18-9 [1]. The claimed therapeutic indications include disorders associated with disturbed immune systems, inflammatory conditions, and autoimmune pathologies [1][2].

Immunomodulation Cytokine inhibition Patent pharmacology

Hydrogen-Bond Acceptor/Donor Profile Differentiation vs. Amino-Imidazoline Analogs

The target compound possesses 4 hydrogen-bond acceptors (two sulfonyl oxygens, one thioether sulfur, one imidazoline nitrogen) and zero hydrogen-bond donors, as the imidazoline N3 is sulfonylated and unavailable for H-bond donation [1]. In contrast, 2-amino-imidazoline analogs within the patent class (e.g., derivatives claimed in US 8981114 B2) feature a primary or secondary amine at the 2-position, contributing 1–2 additional H-bond donors and altering the HBA/HBD balance [1][2]. The absence of H-bond donors in the target compound predicts superior passive membrane permeability relative to amino-substituted analogs, while the thioether sulfur provides a softer, more polarisable H-bond acceptor compared to the amine nitrogen in 2-amino variants [1].

H-bond profile Permeability Selectivity

Recommended Procurement and Application Scenarios for 2-((2-Methylbenzyl)thio)-1-(phenylsulfonyl)-4,5-dihydro-1H-imidazole (CAS 868217-18-9)


SAR-by-Catalog Exploration of Steric Effects in Benzylthio-Substituted Imidazoline Binding Pockets

Procure CAS 868217-18-9 as the ortho-methyl representative in a regioisomeric panel that also includes the meta-methyl (CAS 868217-66-7) and para-methyl analogs. The ortho-methyl substitution uniquely constrains the conformational freedom of the benzylthio group, enabling systematic probing of steric tolerance in target binding pockets. Despite identical global physicochemical descriptors (XLogP3 = 3.3, TPSA = 83.4 Ų across all three monomethyl regioisomers), differential activity in biochemical or cellular assays can be directly attributed to steric effects rather than lipophilicity or permeability differences [1][2].

Immunomodulatory Screening Cascade Entry Point Within Patent-Guided Chemical Space

Use CAS 868217-18-9 as an entry point for screening campaigns targeting cytokine-release pathways, based on its structural membership in the 2-thio-substituted imidazole patent class claimed to possess immunomodulating activity (RU-2003128068-A, US 8143294) [1][2]. The compound's favourable drug-likeness profile (MW 346 Da, XLogP3 3.3, zero HBD) makes it suitable for both biochemical and cell-based assay formats. Note that no compound-specific biological data are available from primary sources; all activity expectations are class-inferred and require de novo experimental validation [3].

Passive Permeability-Focused Intracellular Target Screening

Deploy CAS 868217-18-9 in cell-based phenotypic or target-based screens where passive membrane permeability is a prerequisite for activity. The absence of H-bond donors (HBD = 0) and moderate TPSA (83.4 Ų) predict favourable passive diffusion across lipid bilayers, in contrast to 2-amino-imidazoline analogs (HBD = 1–2, TPSA ≥ 90 Ų) from the US 8981114 patent class [1][2]. This property profile positions CAS 868217-18-9 as a strategically differentiated alternative when intracellular target engagement is the primary screening objective [1].

Negative Control Compound for 2,5-Dimethylbenzyl Analog Studies

Procure CAS 868217-18-9 (monomethyl) alongside CAS 868217-90-7 (2,5-dimethyl) as a matched pair for evaluating the impact of incremental lipophilicity on target activity, selectivity, and ADMET properties. The 14 Da mass difference and estimated ΔXLogP3 of +0.5 to +0.7 units for the dimethyl analog provide a controlled chemical probe set for dissecting lipophilicity-driven vs. structure-specific pharmacological effects within the same core scaffold [1][2].

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